molecular formula C9H17Cl2N3S B12488663 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride

4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride

Cat. No.: B12488663
M. Wt: 270.22 g/mol
InChI Key: BPSZIEZNIFGMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride is a synthetic compound that features a piperidine ring and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with thiazole derivatives under controlled conditions. One common method includes the use of piperidine and 2-chloromethylthiazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or thiazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperidine or thiazole derivatives.

Scientific Research Applications

4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-ol share structural similarities and are also studied for their biological activities.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole are structurally related and have similar applications in medicinal chemistry.

Uniqueness

4-(Piperidin-1-ylmethyl)-1,3-thiazol-2-amine dihydrochloride is unique due to its combined piperidine and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H17Cl2N3S

Molecular Weight

270.22 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C9H15N3S.2ClH/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12;;/h7H,1-6H2,(H2,10,11);2*1H

InChI Key

BPSZIEZNIFGMDN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)N.Cl.Cl

Origin of Product

United States

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